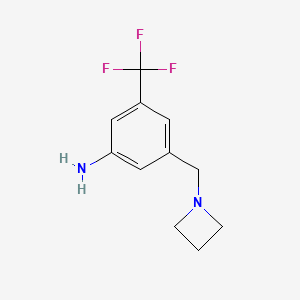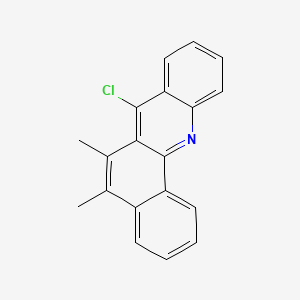
7-Chloro-5,6-dimethylbenz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5,6-dimethylbenz©acridine is a chemical compound with the molecular formula C19H14ClN and a molecular weight of 291.77 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine . The compound is also known by other names such as 12-chloro-10,11-dimethyl-5-azatetraphene .
準備方法
The synthesis of 7-Chloro-5,6-dimethylbenz©acridine involves several steps, typically starting with the preparation of the acridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,4-dimethylaniline with a suitable aldehyde or ketone can lead to the formation of the acridine ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
化学反応の分析
7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Chloro-5,6-dimethylbenz©acridine has several scientific research applications:
作用機序
The mechanism of action of 7-Chloro-5,6-dimethylbenz©acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound targets various molecular pathways, including topoisomerase inhibition, which is crucial for its anticancer activity .
類似化合物との比較
7-Chloro-5,6-dimethylbenz©acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Quinacrine: An antimalarial drug that also exhibits anticancer properties.
The uniqueness of 7-Chloro-5,6-dimethylbenz©acridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
3333-66-2 |
|---|---|
分子式 |
C19H14ClN |
分子量 |
291.8 g/mol |
IUPAC名 |
7-chloro-5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3 |
InChIキー |
VUDRMLGCKVWGSW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
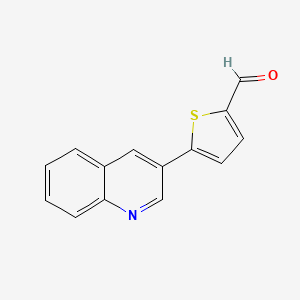
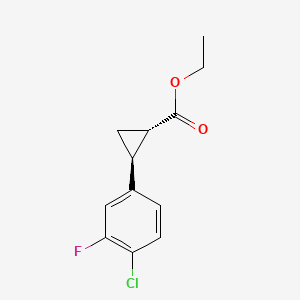
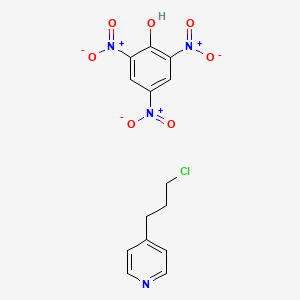
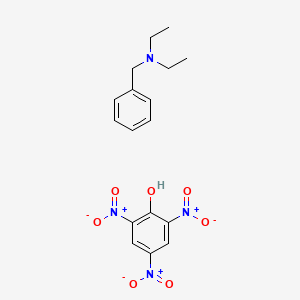
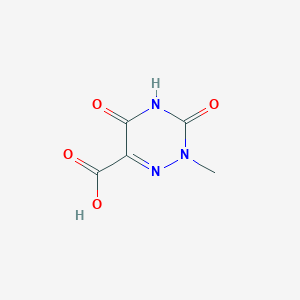
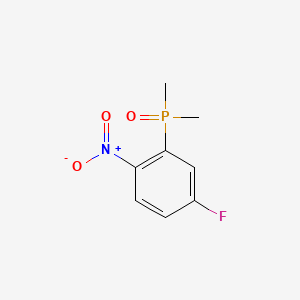
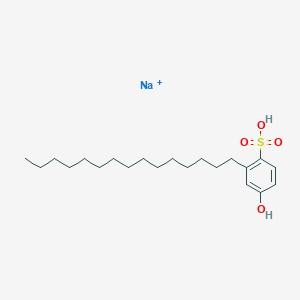
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
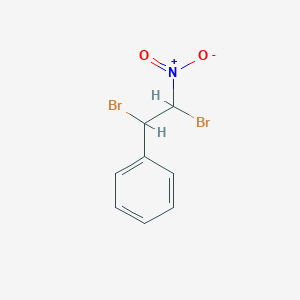
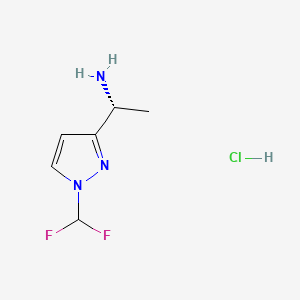
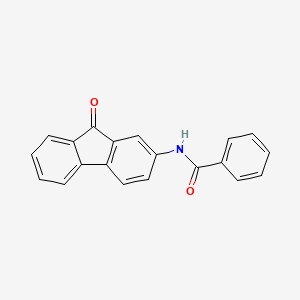
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
